molecular formula C21H18FN5O2 B2765244 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide CAS No. 1021066-06-7

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide

Cat. No. B2765244
CAS RN: 1021066-06-7
M. Wt: 391.406
InChI Key: YEKYFCGICMUUOL-UHFFFAOYSA-N
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Description

“N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide” is a complex organic compound. It has a molecular formula of C24H20FN7O2. The average mass of this compound is 457.460 Da and its monoisotopic mass is 457.166260 Da .


Molecular Structure Analysis

The compound’s structure includes a triazolo[4,3-b]pyridazine ring attached to a 4-fluorophenyl group and an ethylbenzamide group . More detailed structural analysis would require advanced spectroscopic techniques such as NMR .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, solubility, and stability would require experimental determination .

Scientific Research Applications

Microwave Induced Synthesis and Antimicrobial Activities

A study by Desai et al. (2013) highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial activity against various bacterial and fungal strains (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Structural Studies and Cytotoxic Activities

Research by Aggarwal et al. (2019) on the synthesis and structural studies of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines revealed insights into the compounds' structural conformations and their limited cytotoxic activity against human cervical carcinoma cell lines (Aggarwal, R., et al., 2019).

Antioxidant and Anticancer Agent

Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles and their anticancer activity, demonstrating potent effects against hepatocellular carcinoma cell lines, indicating a promising avenue for cancer treatment research (Sunil, D., et al., 2010).

Two-Photon Absorption Properties

Rodrigues et al. (2012) synthesized new fluorescent oxazolone derivatives with significant two-photon absorption cross-sections. These findings open up applications in developing materials for optical technologies and bioimaging (Rodrigues, C. A. B., et al., 2012).

Synthesis and Pharmacokinetics of MAK683

Zhang et al. (2021) discussed the pharmacokinetics and metabolism of MAK683, a clinical-stage selective oral EED inhibitor for cancer treatment, highlighting its complex hepatic metabolism pathways and potential therapeutic applications (Zhang, J., et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies on its potential applications in various fields, such as its potential as an antibacterial and antifungal agent. Additionally, more detailed studies on its synthesis, structure, and properties could also be beneficial .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors, suggesting a broad range of potential targets for the compound .

Mode of Action

Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets to modulate their function . This could result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Given the diverse pharmacological activities of structurally similar compounds, it is likely that multiple pathways could be affected . These could potentially include pathways related to cell growth and proliferation (in the case of anticancer activity), inflammatory response (in the case of anti-inflammatory activity), and microbial growth (in the case of antimicrobial activity), among others .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for structurally similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.

Result of Action

These could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), and inhibition of microbial growth (in the case of antimicrobial activity), among others .

properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-14-3-2-4-16(13-14)21(28)23-11-12-29-19-10-9-18-24-25-20(27(18)26-19)15-5-7-17(22)8-6-15/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKYFCGICMUUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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